6-methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
6-methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multicomponent reactions (MCRs). One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst . The reaction conditions often include the use of ethanol as a solvent and sodium hydrogen sulfate as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thioxo group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
6-methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer activity is linked to its ability to induce apoptosis in cancer cells . The compound’s thioxo group plays a crucial role in these interactions by forming covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
- N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides
Uniqueness
6-methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific structural features, such as the thioxo group and the pyrrolo[3,2-d]pyrimidine core. These features contribute to its distinct biological activities and make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C13H11N3OS |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
6-methyl-3-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H11N3OS/c1-8-7-10-11(14-8)12(17)16(13(18)15-10)9-5-3-2-4-6-9/h2-7,14H,1H3,(H,15,18) |
InChI Key |
LESFUQQLLOBRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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